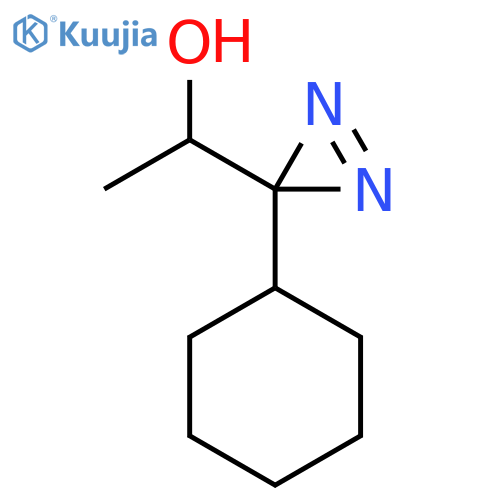Cas no 2193058-61-4 (1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol)

2193058-61-4 structure
商品名:1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2193058-61-4
- EN300-1693460
- 1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol
-
- インチ: 1S/C9H16N2O/c1-7(12)9(10-11-9)8-5-3-2-4-6-8/h7-8,12H,2-6H2,1H3
- InChIKey: KSRLNXJWQDUSQO-UHFFFAOYSA-N
- ほほえんだ: OC(C)C1(C2CCCCC2)N=N1
計算された属性
- せいみつぶんしりょう: 168.126263138g/mol
- どういたいしつりょう: 168.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 45Ų
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1693460-1.0g |
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol |
2193058-61-4 | 1g |
$2558.0 | 2023-06-04 | ||
| Enamine | EN300-1693460-0.25g |
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol |
2193058-61-4 | 0.25g |
$2353.0 | 2023-09-20 | ||
| Enamine | EN300-1693460-10g |
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol |
2193058-61-4 | 10g |
$11001.0 | 2023-09-20 | ||
| Enamine | EN300-1693460-1g |
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol |
2193058-61-4 | 1g |
$2558.0 | 2023-09-20 | ||
| Enamine | EN300-1693460-0.05g |
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol |
2193058-61-4 | 0.05g |
$2148.0 | 2023-09-20 | ||
| Enamine | EN300-1693460-0.5g |
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol |
2193058-61-4 | 0.5g |
$2455.0 | 2023-09-20 | ||
| Enamine | EN300-1693460-10.0g |
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol |
2193058-61-4 | 10g |
$11001.0 | 2023-06-04 | ||
| Enamine | EN300-1693460-0.1g |
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol |
2193058-61-4 | 0.1g |
$2251.0 | 2023-09-20 | ||
| Enamine | EN300-1693460-2.5g |
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol |
2193058-61-4 | 2.5g |
$5014.0 | 2023-09-20 | ||
| Enamine | EN300-1693460-5.0g |
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol |
2193058-61-4 | 5g |
$7420.0 | 2023-06-04 |
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol 関連文献
-
1. Water
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
2193058-61-4 (1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol) 関連製品
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
